molecular formula C15H22N2O3 B5783526 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide

1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide

Cat. No. B5783526
M. Wt: 278.35 g/mol
InChI Key: HFPZRCRPZMSHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of drugs. It was initially developed as a potential antidepressant in the 1970s but was later found to have stimulant properties. BZP has gained popularity as a recreational drug due to its euphoric effects, but it has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a dopamine and serotonin releaser. This compound stimulates the release of these neurotransmitters, which are responsible for regulating mood, motivation, and reward. This leads to an increase in dopamine and serotonin levels in the brain, resulting in the euphoric effects associated with this compound use.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant properties, this compound has been found to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches, particularly at higher doses.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. Its simple synthesis and availability make it a convenient tool for researchers, and its stimulant properties make it useful for studying the effects of dopamine and serotonin release. However, this compound has limitations as a research tool due to its potential for abuse and its lack of specificity for dopamine and serotonin receptors.

Future Directions

There are several potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide. One area of interest is its potential as an antidepressant drug. Further studies are needed to determine the safety and efficacy of this compound as an antidepressant in humans. Another area of interest is the development of more specific dopamine and serotonin releasers that could be used as research tools. Finally, more research is needed to better understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with benzaldehyde followed by oxidation and amidation. The synthesis of this compound is relatively simple and can be performed using readily available chemicals, making it an attractive target for illegal drug manufacturers.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly as an antidepressant. Several studies have shown that this compound has antidepressant-like effects in animal models, suggesting that it may be a promising candidate for further development as an antidepressant drug.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-13-3-4-14(20-2)12(9-13)10-17-7-5-11(6-8-17)15(16)18/h3-4,9,11H,5-8,10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPZRCRPZMSHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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